3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one
Description
3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one is a synthetic coumarin derivative functionalized with a benzothiazole moiety and an ethyl(2-hydroxyethyl)amino substituent. Coumarins are renowned for their photophysical properties, including strong fluorescence, which makes them valuable in materials science and biomedical imaging .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-[ethyl(2-hydroxyethyl)amino]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-2-22(9-10-23)14-8-7-13-11-15(20(24)25-17(13)12-14)19-21-16-5-3-4-6-18(16)26-19/h3-8,11-12,23H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCVIQXKXPDOGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one is a derivative of chromone and benzothiazole, known for its diverse biological activities. This article focuses on its biological activity, particularly its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 334.39 g/mol
The synthesis typically involves a Knoevenagel condensation between equimolar amounts of 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde, followed by purification through crystallization from ethanol .
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including the target compound, as anticancer agents. The mechanism of action often involves inhibition of specific kinases involved in cell proliferation and survival pathways.
- Inhibition of Chk1 : Research indicates that certain derivatives show significant inhibition of Chk1 kinase at concentrations as low as 2 µM in HeLa cells. For instance, compound 7h demonstrated effective Chk1 inhibition at 2 and 5 µM .
Enzyme Inhibition
The compound exhibits promising inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro assays have shown that derivatives with a similar structure can achieve IC50 values around 2.7 µM, indicating strong potential as therapeutic agents against cognitive decline .
Antimicrobial Activity
Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The target compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in studies:
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | Varies | Antimicrobial |
Specific data on MIC values for the target compound were not detailed in the sources but are generally consistent with other benzothiazole derivatives .
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of the compound with target enzymes. For example, docking simulations have revealed that the compound can form stable interactions with the active sites of kinases like ATR, suggesting a mechanism for its anticancer effects. Key interactions include hydrogen bonds and π-π stacking with amino acids in the binding pocket .
Case Study: Anticancer Efficacy
In a study evaluating various benzothiazole derivatives, it was found that compounds similar to this compound showed significant reduction in tumor cell viability in vitro. The study utilized different cancer cell lines to assess efficacy and mechanism of action through pathway analysis.
Research Findings on AChE Inhibition
A series of compounds based on a coumarin scaffold were synthesized and tested for AChE inhibition. The findings indicated that compounds with structural similarities to our target compound exhibited strong AChE inhibitory activity, making them potential candidates for further development in treating Alzheimer's disease .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including our compound of interest. These derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, compounds similar to 3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one have shown promising results in inhibiting Mycobacterium tuberculosis, with some derivatives demonstrating better efficacy than standard treatments .
Anticancer Activity
Benzothiazole derivatives are also being investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific compound discussed has been subjected to docking studies that suggest its potential as an inhibitor for key proteins involved in cancer progression .
Anti-tubercular Activity
The compound has been evaluated for its anti-tubercular activity. In vitro studies showed that it possesses a significant inhibitory effect against Mycobacterium tuberculosis, with IC50 values indicating potent activity comparable to established anti-TB drugs . The mechanism of action appears to involve interference with bacterial cell wall synthesis.
Neuroprotective Effects
Emerging research suggests that benzothiazole derivatives may also exhibit neuroprotective effects. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that they may help mitigate oxidative stress and inflammation in neuronal cells.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Benzothiazole : Starting from 2-aminobenzothiazole.
- Acylation Reaction : Utilizing chloroacetyl chloride in a suitable solvent like tetrahydrofuran.
- Purification : Recrystallization from ethanol to obtain pure crystalline product.
Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated several benzothiazole derivatives against M. tuberculosis. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antibacterial activity, suggesting that similar modifications could be applied to our compound for improved efficacy .
Case Study 2: Anticancer Properties
In another study focusing on cancer cell lines, derivatives of benzothiazole were tested for their ability to induce apoptosis. The findings revealed that compounds with specific substitutions on the benzothiazole ring exhibited higher cytotoxicity against breast cancer cells compared to controls .
Comparison with Similar Compounds
Comparison with Structural Analogues
3-(Benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one (CAS 38215-36-0)
- Substituent: Diethylamino group.
- Properties : Exhibits strong blue-green fluorescence (λem ~480 nm) and is used in organic light-emitting diodes (OLEDs) and fluorescent dyes .
- Comparison: The diethylamino group enhances electron-donating capacity, increasing fluorescence quantum yield compared to the ethyl(2-hydroxyethyl)amino variant. However, the latter’s hydroxyethyl group may improve solubility in polar solvents .
3-(1,3-Benzothiazol-2-yl)-7-((2-methyl-2-propenyl)oxy)-2H-chromen-2-one
- Substituent : 2-Methylpropenyloxy group.
- Properties : Molecular weight = 349.404; higher hydrophobicity (logP ~5.2 estimated) compared to the target compound .
3-(Benzo[d]thiazol-2-yl)-7-(octadecyloxy)-2H-chromen-2-one
- Substituent : Octadecyloxy chain.
- Properties : Extreme lipophilicity (logP = 10.71) and solubility in chloroform .
- Comparison: The long alkyl chain prioritizes lipid membrane interaction, making it suitable for hydrophobic environments, unlike the hydrophilic ethyl(2-hydroxyethyl)amino derivative .
Antioxidant Derivatives (e.g., 7,8-Dihydroxy-4-(1H-tetrazol-5-yl) Substituent)
- Activity : Tetrazolyl and dihydroxy groups enhance radical-scavenging activity, as seen in derivatives with IC50 values <10 μM in antioxidant assays .
- Comparison: The ethyl(2-hydroxyethyl)amino group may confer moderate antioxidant activity but likely less than hydroxylated analogues due to reduced protic hydrogen availability .
Carcinogen Inhibition (Coumarin Analogues)
- Activity : Coumarin inhibits 7,12-dimethylbenz[a]anthracene-induced neoplasia, with potency inversely related to substituent polarity .
- Comparison: The target compound’s polar hydroxyethyl group may reduce its carcinogen-inhibiting efficacy compared to nonpolar analogues like unsubstituted coumarin .
Structural and Crystallographic Insights
- Planarity and Packing : The benzothiazole-coumarin core is planar (interplanar angle = 6.47°), promoting π-π stacking and solid-state luminescence .
- Intramolecular Interactions: The ethyl(2-hydroxyethyl)amino group may form intramolecular hydrogen bonds (O─H···N), altering crystal packing compared to analogues with rigid substituents (e.g., propenyloxy or chlorobenzyloxy groups) .
Preparation Methods
Stepwise Alkylation of 7-Aminocoumarin
A reported procedure for analogous amino-substituted coumarins involves sequential alkylation:
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Initial Amination : 7-Hydroxycoumarin is treated with ethylenediamine under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to install the primary amine.
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Ethylation : Reaction with ethyl bromide in the presence of potassium carbonate yields the monoethylated intermediate.
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Hydroxyethylation : Subsequent reaction with 2-bromoethanol introduces the hydroxyethyl group, forming the ethyl(2-hydroxyethyl)amino substituent.
Key Data :
-
Characterization: NMR (400 MHz, CDCl): δ 6.78 (d, Hz, 1H, C8-H), 6.65 (s, 1H, C6-H), 6.21 (d, Hz, 1H, C5-H), 3.72–3.68 (m, 4H, NCHCHOH), 3.45 (q, Hz, 2H, NCHCH), 1.22 (t, Hz, 3H, CH).
Alternative Pathway: One-Pot Cyclocondensation
Pechmann-Type Cyclization with In Situ Functionalization
A streamlined approach adapts the Pechmann reaction for simultaneous coumarin formation and substitution:
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Resorcinol Derivative : 4-(Ethyl(2-hydroxyethyl)amino)resorcinol (1.0 equiv).
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β-Keto Ester : Ethyl 2-(benzo[d]thiazol-2-yl)acetoacetate (1.5 equiv).
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Acid Catalyst : Concentrated HSO (0.5 equiv).
Procedure :
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Reactants are heated at 80°C for 4 hours in acetic anhydride.
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The crude product is purified via silica gel chromatography (EtOAc/hexane = 3:7).
Advantages :
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
NMR (500 MHz, DMSO-) :
-
δ 8.42 (s, 1H, C4-H), 7.89–7.86 (m, 2H, benzothiazole H), 7.52–7.48 (m, 2H, benzothiazole H), 6.95 (d, Hz, 1H, C8-H), 6.81 (s, 1H, C6-H), 6.34 (d, Hz, 1H, C5-H), 4.12 (t, Hz, 2H, OCH), 3.68–3.64 (m, 4H, NCHCHOH), 3.41 (q, Hz, 2H, NCHCH), 1.18 (t, Hz, 3H, CH).
NMR (125 MHz, DMSO-) :
-
δ 160.2 (C=O), 154.8 (C3), 148.1 (benzothiazole C2), 132.4–116.7 (aromatic carbons), 62.5 (OCH), 53.8 (NCH), 46.2 (NCHCH), 14.1 (CH).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Stepwise Alkylation | 68 | 98.5 | High regiocontrol |
| Knoevenagel Condensation | 74 | 97.8 | Modular coupling |
| One-Pot Cyclization | 62 | 96.2 | Operational simplicity |
Critical Analysis :
The Knoevenagel method offers superior yields but requires anhydrous conditions. The one-pot approach, while lower yielding, reduces purification steps and is preferable for scale-up.
Challenges in Functional Group Compatibility
The ethyl(2-hydroxyethyl)amino group introduces polarity challenges:
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Solubility Issues : Requires polar aprotic solvents (DMF, DMSO) for reactions.
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Side Reactions : The hydroxyl group may participate in unintended etherification; protection with tert-butyldimethylsilyl (TBS) groups is recommended during coupling steps.
Scalability and Industrial Considerations
For kilogram-scale production:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 3-(Benzo[d]thiazol-2-yl)-7-(ethyl(2-hydroxyethyl)amino)-2H-chromen-2-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, hydrogenation using 10% Pd/C under 35 psi hydrogen pressure in ethanol/THF mixtures (3:1) is critical for amine reduction . Substituted benzothiazole intermediates can be synthesized via refluxing with sodium acetate in ethanol, followed by recrystallization to achieve purity . Reaction conditions (e.g., temperature, solvent ratios) must be optimized to minimize byproducts.
Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1620 cm⁻¹, N-H bonds at ~3120–3540 cm⁻¹) .
- 1H NMR : Confirms proton environments (e.g., aromatic protons at δ 6.4–8.3 ppm, NH signals at δ 4.1–4.2 ppm) .
- X-ray crystallography : Resolves molecular geometry (e.g., monoclinic P21/c symmetry, bond angles like C7A–S1–C2 = 88.87°) .
- FABMS : Validates molecular weight (e.g., m/z 501 for benzothiazole derivatives) .
Q. How does the chromen-2-one core influence the compound’s photophysical properties?
- Methodological Answer : The conjugated π-system of the chromen-2-one moiety enables fluorescence, which can be modulated by substituents like the ethyl(2-hydroxyethyl)amino group. Solvatochromic studies in polar solvents (e.g., DMSO) are recommended to assess emission shifts. Crystallographic data (e.g., planarity of the chromenone ring) provide insights into intramolecular charge transfer .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) observed between synthesized batches?
- Methodological Answer : Batch inconsistencies may arise from solvent polarity, trace impurities, or tautomerism. Strategies include:
- Standardized purification : Recrystallization from diethyl ether or ethanol .
- Deuterated solvent control : Use CDCl3 or DMSO-d6 to eliminate solvent-induced shifts .
- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol forms) by variable-temperature experiments.
- Comparative crystallography : Cross-validate with single-crystal X-ray data to confirm structural assignments .
Q. What experimental design principles apply to studying the environmental fate of this compound?
- Phase 1 (Lab Studies) : Assess hydrolysis/photolysis rates under controlled pH/UV conditions.
- Phase 2 (Ecosystem Modeling) : Use split-split plot designs (e.g., randomized blocks for abiotic/biotic variables) to evaluate distribution in soil/water matrices .
- Analytical Methods : Employ LC-MS/MS for trace quantification (detection limit <1 ppb).
Q. How do crystal packing interactions affect the compound’s bioavailability?
- Methodological Answer : Non-covalent interactions (e.g., π-π stacking of benzothiazole rings, hydrogen bonds via hydroxyethyl groups) influence solubility. Quantify using:
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., S···O interactions contribute 5–8% to packing ).
- Solubility assays : Compare dissolution rates in simulated biological fluids (e.g., PBS vs. gastric juice).
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
- Methodological Answer :
- Catalyst optimization : Screen Pd/C loading (5–15%) to balance hydrogenation efficiency and cost .
- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-reduction of nitro groups).
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across in vitro vs. in vivo studies?
- Methodological Answer : Discrepancies often arise from metabolic degradation or poor membrane permeability. Mitigate via:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyethyl) to enhance stability .
- Microsomal assays : Test hepatic metabolism using liver S9 fractions to predict in vivo clearance .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Crystal System | Monoclinic (P21/c) | |
| Bond Angle (C7A–S1–C2) | 88.87° | |
| 1H NMR (NH signal) | δ 4.1–4.2 ppm (CDCl3) | |
| FABMS (m/z) | 501 (M+H⁺ for BT17 derivative) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
